molecular formula C16H26O4 B1244428 Methyl 6,7-10,11-bis(epoxy)-3,7,11-trimethyl-2-dodecenoate

Methyl 6,7-10,11-bis(epoxy)-3,7,11-trimethyl-2-dodecenoate

Cat. No.: B1244428
M. Wt: 282.37 g/mol
InChI Key: ZKZPJBPCLACUKB-ORLMQAGASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6,7-10,11-bis(epoxy)-3,7,11-trimethyl-2-dodecenoate is a member of the juvenile hormone family, which are acyclic sesquiterpenoids. These hormones play crucial roles in regulating development, metamorphosis, and reproduction in insects. This compound is particularly significant due to its unique structure and widespread presence in various insect species .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 6,7-10,11-bis(epoxy)-3,7,11-trimethyl-2-dodecenoate is synthesized through the epoxidation of methyl farnesoate. The process involves the use of cytochrome P450 enzymes, specifically CYP15 and CYP6g2, which facilitate the formation of the bisepoxide structure . The reaction conditions typically include a controlled environment with specific temperature and pH levels to ensure the successful conversion of methyl farnesoate to juvenile hormone III bisepoxide.

Industrial Production Methods: Industrial production of juvenile hormone III bisepoxide involves large-scale synthesis using bioreactors. These bioreactors provide the necessary conditions for the enzymatic reactions to occur efficiently. The process is optimized to maximize yield and purity, ensuring the compound’s availability for various applications .

Chemical Reactions Analysis

Types of Reactions: Methyl 6,7-10,11-bis(epoxy)-3,7,11-trimethyl-2-dodecenoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and efficiency .

Major Products Formed: The major products formed from these reactions include various epoxide derivatives and reduced forms of juvenile hormone III bisepoxide.

Scientific Research Applications

Methyl 6,7-10,11-bis(epoxy)-3,7,11-trimethyl-2-dodecenoate has a wide range of scientific research applications, including:

Mechanism of Action

Methyl 6,7-10,11-bis(epoxy)-3,7,11-trimethyl-2-dodecenoate exerts its effects by binding to specific receptors in insects, such as the Methoprene-tolerant (Met) receptor. This binding activates a cascade of molecular events that regulate gene expression and physiological processes. The hormone maintains the juvenile state in insects by inhibiting the action of ecdysteroids, which are responsible for initiating metamorphosis .

Comparison with Similar Compounds

  • Juvenile hormone I
  • Juvenile hormone II
  • Juvenile hormone III
  • Juvenile hormone III skipped bisepoxide

Comparison: Methyl 6,7-10,11-bis(epoxy)-3,7,11-trimethyl-2-dodecenoate is unique due to its bisepoxide structure, which distinguishes it from other juvenile hormones. This structural difference results in distinct biological activities and specific receptor interactions. While other juvenile hormones also regulate insect development and reproduction, juvenile hormone III bisepoxide has a more potent effect in certain insect species, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C16H26O4

Molecular Weight

282.37 g/mol

IUPAC Name

methyl (E)-5-[(2S,3S)-3-[2-[(2R)-3,3-dimethyloxiran-2-yl]ethyl]-3-methyloxiran-2-yl]-3-methylpent-2-enoate

InChI

InChI=1S/C16H26O4/c1-11(10-14(17)18-5)6-7-13-16(4,20-13)9-8-12-15(2,3)19-12/h10,12-13H,6-9H2,1-5H3/b11-10+/t12-,13+,16+/m1/s1

InChI Key

ZKZPJBPCLACUKB-ORLMQAGASA-N

Isomeric SMILES

C/C(=C\C(=O)OC)/CC[C@H]1[C@](O1)(C)CC[C@@H]2C(O2)(C)C

SMILES

CC(=CC(=O)OC)CCC1C(O1)(C)CCC2C(O2)(C)C

Canonical SMILES

CC(=CC(=O)OC)CCC1C(O1)(C)CCC2C(O2)(C)C

Synonyms

6,7,10,11-bisepoxy-3,7,11-trimethyl-2-dodecenoic acid methyl ester
JH III bisepoxide
JHB3
juvenile hormone III bisepoxide
methyl 6,7-10,11-bis(epoxy)-3,7,11-trimethyl-2-dodecenoate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 6,7-10,11-bis(epoxy)-3,7,11-trimethyl-2-dodecenoate
Reactant of Route 2
Reactant of Route 2
Methyl 6,7-10,11-bis(epoxy)-3,7,11-trimethyl-2-dodecenoate
Reactant of Route 3
Reactant of Route 3
Methyl 6,7-10,11-bis(epoxy)-3,7,11-trimethyl-2-dodecenoate
Reactant of Route 4
Reactant of Route 4
Methyl 6,7-10,11-bis(epoxy)-3,7,11-trimethyl-2-dodecenoate
Reactant of Route 5
Reactant of Route 5
Methyl 6,7-10,11-bis(epoxy)-3,7,11-trimethyl-2-dodecenoate
Reactant of Route 6
Reactant of Route 6
Methyl 6,7-10,11-bis(epoxy)-3,7,11-trimethyl-2-dodecenoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.